Stereoselective Plasma Exposure: (1S,2R)-Erythrohydrobupropion Exhibits 6-Fold Higher AUC Than the (1R,2S) Enantiomer in Humans
In a study of 15 healthy volunteers receiving a single 100 mg oral dose of racemic bupropion, the mean AUC(0–∞) ratio of (1S,2R)-erythrohydrobupropion to (1R,2S)-erythrohydrobupropion was approximately 6, and the Cmax ratio was approximately 3 [1]. This demonstrates that the (1S,2R) enantiomer achieves substantially higher systemic exposure than its antipode. In contrast, threohydrobupropion enantiomers showed a much smaller stereoselective difference (AUC ratio ≈4, Cmax ratio ≈0.5) [1]. The (1S,2R)-d9 compound is the only commercially available single-enantiomer deuterated standard matched to the predominant circulating erythro enantiomer.
| Evidence Dimension | Stereoselective plasma pharmacokinetics – enantiomer ratio |
|---|---|
| Target Compound Data | (1S,2R)-erythrohydrobupropion: AUC(0–∞) ratio vs (1R,2S) ≈6; Cmax ratio ≈3 |
| Comparator Or Baseline | (1R,2S)-erythrohydrobupropion (enantiomer); threohydrobupropion enantiomer ratio: AUC ≈4, Cmax ≈0.5 |
| Quantified Difference | 6-fold AUC difference between erythro enantiomers vs 4-fold for threo enantiomers; (1S,2R) is the high-exposure erythro form |
| Conditions | Healthy human volunteers (n=15), single 100 mg oral racemic bupropion; chiral LC-MS/MS plasma quantification |
Why This Matters
An internal standard must match the predominant circulating enantiomer; substituting the (1R,2S)-d9 form would mismatch the analyte by 6-fold in abundance, invalidating quantification.
- [1] Masters AR, Gufford BT, Lu JB, Metzger IF, Jones DR, Desta Z. Chiral Plasma Pharmacokinetics and Urinary Excretion of Bupropion and Metabolites in Healthy Volunteers. J Pharmacol Exp Ther. 2016;358(2):230-238. DOI: 10.1124/jpet.116.232876. PMID: 27255113. PMCID: PMC4959100. View Source
